5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide
Description
Chemical Structure and Properties
The compound 5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide (molecular formula: C₁₆H₁₀Cl₂F₆N₂O) is a benzamide derivative featuring a pyridine ring substituted with chlorine and trifluoromethyl groups. Its structure includes:
- A benzamide core with a trifluoromethyl (-CF₃) and chlorine (-Cl) substituent at the 2- and 5-positions, respectively.
- An ethyl linker connecting the benzamide to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety.
Properties
Molecular Formula |
C16H10Cl2F6N2O |
|---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
5-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H10Cl2F6N2O/c17-9-1-2-11(16(22,23)24)10(6-9)14(27)25-4-3-13-12(18)5-8(7-26-13)15(19,20)21/h1-2,5-7H,3-4H2,(H,25,27) |
InChI Key |
BFNFABVXJYBICX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
This initial step involves constructing the pyridine ring with the desired substitutions:
-
- Commercially available 2-chloro-5-(trifluoromethyl)pyridine derivatives are used as starting materials.
- Nucleophilic substitution or electrophilic aromatic substitution reactions are employed to introduce the amino group at position 2.
- Catalysts such as copper or palladium may be used to facilitate substitution reactions.
- Solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (around 80–120°C).
-
- Patent DE60303147T2 describes similar pyridinyl intermediates synthesized via coupling of substituted pyridine derivatives with amines under catalytic conditions.
Step 3: Final Halogenation and Substitutions
Chlorination or trifluoromethylation at specific positions on the aromatic rings can be achieved via electrophilic substitution reactions:
- Use of chlorinating agents such as N-chlorosuccinimide (NCS) for selective chlorination.
- Introduction of trifluoromethyl groups via reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of catalysts such as copper or palladium.
-
- Elevated temperatures (80–150°C).
- Catalytic systems involving copper or palladium complexes.
- Solvent systems like acetonitrile or dimethyl sulfoxide (DMSO).
-
- The precise regioselectivity is achieved through controlled reaction conditions and choice of reagents, as detailed in patent literature.
Summary of Key Reagents and Conditions
| Step | Reagents | Catalysts | Solvents | Temperature | Remarks |
|---|---|---|---|---|---|
| 1 | 2-chloro-5-(trifluoromethyl)pyridine derivatives | Copper, palladium | DMF, acetonitrile | 80–120°C | Amination or substitution reactions |
| 2 | Benzoyl chloride | Triethylamine, pyridine | DCM, THF | 25–50°C | Amide formation |
| 3 | Chlorinating agents (NCS) | Copper, palladium | Acetonitrile, DMSO | 80–150°C | Halogenation and trifluoromethylation |
Data Tables
Table 1: Summary of Synthesis Steps and Conditions
| Step | Reaction | Reagents | Catalysts | Solvent | Temperature | Outcome |
|---|---|---|---|---|---|---|
| 1 | Pyridine amination | 2-chloro-5-(trifluoromethyl)pyridine derivatives | Cu, Pd | DMF | 80–120°C | Pyridinyl amine intermediate |
| 2 | Amide coupling | Benzoyl chloride | Triethylamine | DCM | 25–50°C | Benzamide core |
| 3 | Halogenation | NCS, trifluoromethyl reagents | Cu, Pd | Acetonitrile | 80–150°C | Final chlorinated/trifluoromethylated compound |
Chemical Reactions Analysis
5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Amidation: The formation of the compound itself involves an amidation reaction between the intermediate amine and benzoyl chloride.
Scientific Research Applications
5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Substituent and Functional Group Comparison
Key Observations
Molecular Weight and Polarity
Table 2: Molecular Weight and Collision Cross Section (CCS)
| Compound Type | Molecular Weight (g/mol) | Predicted CCS (Ų) | Evidence ID |
|---|---|---|---|
| Target Compound | 431.01 | 189.1 ([M+H]⁺) | |
| Piperazine-Sulfonyl Benzamide () | 545.90 | N/A | |
| Isoxazolyl-Hydrazinecarboxamide () | 524.80 | N/A |
- Higher Molecular Weight Derivatives : Compounds like the piperazine-sulfonyl benzamide (545.90 g/mol, ) may exhibit reduced bioavailability due to increased size and polarity.
- CCS Trends : The target compound’s CCS values (183–195 Ų) align with its moderate polarity, suggesting balanced solubility and permeability for drug-like properties.
Research Findings and Gaps
- Novelty of Target Compound: No literature or patent data are available for the target compound, suggesting it is a newly synthesized entity with unexplored biological activity.
- Comparative Metabolic Stability : Thiourea derivatives () may resist hydrolysis better than amides but could form reactive metabolites.
- Synthetic Feasibility : The acetamide derivative () has a simpler synthesis pathway due to its smaller structure, whereas the piperazine-sulfonyl analog () requires multi-step functionalization.
Q & A
Q. What are the recommended synthetic routes for preparing 5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide, and how can intermediates be characterized?
- Methodology : The synthesis involves multi-step reactions:
- Step 1 : Chlorination and trifluoromethylation of pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) via electrophilic substitution .
- Step 2 : Coupling the pyridine intermediate with a benzyl halide under basic conditions to form the ethyl-linked backbone .
- Step 3 : Amidation using 5-chloro-2-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) .
- Characterization : Use HPLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) to verify molecular weight .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Analyze chemical shifts for chloro- and trifluoromethyl groups (δ ~7–8 ppm for aromatic protons, δ ~110–120 ppm for CF₃ in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₁₂Cl₂F₆N₂O) with <5 ppm error .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (if single crystals are obtainable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling step between pyridine and benzamide moieties?
- Methodology :
- Design of Experiments (DoE) : Vary parameters like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂) to identify optimal conditions .
- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or LC-MS to detect side products (e.g., dehalogenation or over-alkylation) .
- Scale-Up Considerations : Transition from batch to continuous-flow reactors to enhance reproducibility and reduce byproduct formation .
Q. What strategies address contradictions in reported antibacterial activity data for similar trifluoromethyl-substituted benzamides?
- Methodology :
- Target Validation : Use enzyme inhibition assays (e.g., acps-pptase) to confirm whether the compound acts on bacterial proliferation pathways .
- Comparative SAR Studies : Compare activity of analogs (e.g., 5-chloro-N-(3-trifluoromethylphenyl) derivatives) to identify critical substituents .
- Solubility Adjustments : Modify formulation (e.g., PEG-based co-solvents) to resolve discrepancies in MIC values caused by poor bioavailability .
Q. How can computational modeling predict the compound’s interaction with biological targets like bacterial enzymes?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model binding to acps-pptase active sites, focusing on halogen bonding between Cl/F and conserved residues .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding affinity and conformational changes .
- QSAR Analysis : Corrogate electronic parameters (Hammett σ) of CF₃/Cl groups with bioactivity data from analogous compounds .
Q. What are the key challenges in synthesizing and stabilizing intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine?
- Methodology :
- Moisture Control : Use anhydrous conditions and molecular sieves to prevent hydrolysis of the trifluoromethyl group .
- Purification : Employ column chromatography with silica gel (hexane/EtOAc gradient) to isolate intermediates from regioisomeric byproducts .
- Stability Studies : Store intermediates at –20°C under argon to prevent oxidative degradation (confirmed via TLC monitoring) .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Characterization Data
Table 2 : Common Contradictions in Bioactivity Data and Resolutions
| Contradiction | Proposed Resolution | Tools/Techniques |
|---|---|---|
| Variable MIC values against S. aureus | Standardize broth microdilution assays (CLSI guidelines) | CLSI M07-A10 protocol |
| Discrepant enzyme inhibition results | Use recombinant enzyme isoforms (e.g., acps-pptase from E. coli vs. S. aureus) | SDS-PAGE validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
